AT1R β-Arrestin Biased Agonism: Divergent Signaling from Neurotensin and Angiotensin II
Kinetensin exhibits a unique signaling bias at the angiotensin AT1 receptor, acting as a β-arrestin biased agonist with minimal G-protein activation. In a PRESTO-Tango screen of 178 GPCRs, kinetensin (1 µM) stimulated β-arrestin recruitment to AT1R by 638±45% over basal, while having no effect on neurotensin receptors (NTS1, NTS2) [1]. Its efficacy (Emax) is 39±8% of the maximal response induced by angiotensin II, with an EC50 of 115±21 nM [1]. In contrast, its effect on intracellular calcium mobilization (a marker of Gαq activation) was only 14±8% of the angiotensin II response, establishing a clear bias factor [1].
| Evidence Dimension | β-Arrestin recruitment efficacy at AT1R (% of Angiotensin II maximal response) |
|---|---|
| Target Compound Data | Emax = 39±8% (EC50 = 115±21 nM) |
| Comparator Or Baseline | Angiotensin II (Emax = 100%, EC50 not specified in this assay) |
| Quantified Difference | 39±8% of the maximal angiotensin II response; G-protein (Ca2+) activation only 14±8% of angiotensin II response |
| Conditions | PRESTO-Tango β-arrestin recruitment assay in HTLA cells transiently transfected with human AT1R; NanoBRET assay in HEK293T cells; 1 µM kinetensin |
Why This Matters
This unique biased agonism profile at AT1R—completely absent at neurotensin receptors—defines a distinct functional identity, making kinetensin essential for studying β-arrestin-mediated AT1R signaling uncoupled from G-protein pathways, a mechanism of high therapeutic interest in cardiovascular drug development.
- [1] FASEB J. 2020;34(S1):1-1. Kinetensin is an Endogenous β‐arrestin‐biased Ligand of Angiotensin AT1 receptor. doi: 10.1096/fasebj.2020.34.s1.04678. View Source
